2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Overview
Description
“2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride” is a chemical compound with the molecular weight of 278.2 . It’s a powder form substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3S.2ClH/c11-4-1-10-13-9 (7-14-10)8-2-5-12-6-3-8;;/h2-3,5-7H,1,4,11H2;2*1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms in the molecule.Physical And Chemical Properties Analysis
The compound is a powder form substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved information.Scientific Research Applications
Tautomeric Properties and Electronic Structure Analysis : The compound exhibits dynamic tautomerism and divalent N(I) character, as evidenced in N-(Pyridin-2-yl)thiazol-2-amines, a class of compounds to which it belongs. Quantum chemical analysis has shown the presence of competitive isomeric structures and electron-donating properties in these molecules (Bhatia, Malkhede, & Bharatam, 2013).
Structural Characterization and Hydrogen Bonding Patterns : This compound has been structurally characterized, revealing distinct protonation sites and intermolecular hydrogen bonding patterns. These findings are crucial in understanding the molecular conformations and interactions within the compound (Böck et al., 2021).
Use in Synthesizing Biologically Potent Compounds : It has been used in the synthesis of biologically potent molecules. For instance, N-(Pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized from related thioureas using an oxidative C–S bond formation strategy (Mariappan et al., 2016).
Antimicrobial Activities : Some derivatives of this compound have shown promising antimicrobial activities. For example, novel derivatives like 5-Arylazothiazole and Pyrazolo[1,5-a] Pyrimidine demonstrated effectiveness against various microorganisms (Abdelhamid et al., 2010).
Corrosion Inhibition : It has been evaluated as a corrosion inhibitor, particularly for copper in acidic solutions. Experimental and theoretical studies have demonstrated its effectiveness in this role, offering insights into its interaction with metal surfaces (Farahati et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.2ClH/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8;;/h2-3,5-7H,1,4,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTUOCIRQJAMDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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